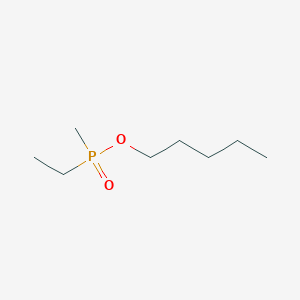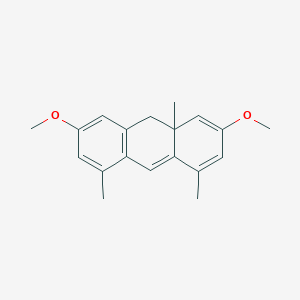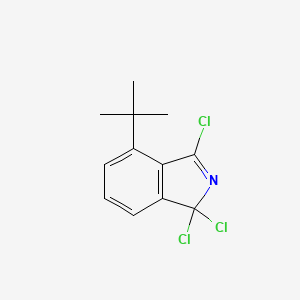![molecular formula C62H58O7 B14249537 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol CAS No. 364358-07-6](/img/structure/B14249537.png)
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central phenoxy group with five ethynyl-linked 4-methoxyphenyl groups and an undecanol chain, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol involves multiple steps, starting with the preparation of the core phenoxy structure. The synthetic route typically includes:
Formation of the Phenoxy Core: The phenoxy core is synthesized through a series of reactions involving phenol derivatives and ethynyl groups.
Attachment of 4-Methoxyphenyl Groups: The 4-methoxyphenyl groups are attached to the phenoxy core via ethynyl linkages using palladium-catalyzed coupling reactions.
Addition of the Undecanol Chain: The final step involves the attachment of the undecanol chain to the phenoxy core, typically through esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The phenoxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol involves interactions with molecular targets such as enzymes and receptors. The ethynyl and methoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through modulation of enzyme activity and receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecyl 4-(undecyloxy)benzoate
- 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecyl undec-10-enoate
- 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecyl octanoate
Uniqueness
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol is unique due to its specific combination of functional groups and structural arrangement. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
364358-07-6 |
|---|---|
Molekularformel |
C62H58O7 |
Molekulargewicht |
915.1 g/mol |
IUPAC-Name |
11-[2,3,4,5,6-pentakis[2-(4-methoxyphenyl)ethynyl]phenoxy]undecan-1-ol |
InChI |
InChI=1S/C62H58O7/c1-64-52-30-15-47(16-31-52)25-40-57-58(41-26-48-17-32-53(65-2)33-18-48)60(43-28-50-21-36-55(67-4)37-22-50)62(69-46-14-12-10-8-6-7-9-11-13-45-63)61(44-29-51-23-38-56(68-5)39-24-51)59(57)42-27-49-19-34-54(66-3)35-20-49/h15-24,30-39,63H,6-14,45-46H2,1-5H3 |
InChI-Schlüssel |
WOISGADVUVZPEH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)OC)C#CC4=CC=C(C=C4)OC)OCCCCCCCCCCCO)C#CC5=CC=C(C=C5)OC)C#CC6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)



![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)
![4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B14249512.png)
![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)


![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
